molecular formula C10H22N2O B13160466 3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol

3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol

Cat. No.: B13160466
M. Wt: 186.29 g/mol
InChI Key: ODDHBHDPRRDDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol is a chemical compound with a complex structure that includes a piperidine ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process typically requires a palladium catalyst and a high-pressure reactor . Another approach involves the reduction of aminooximes in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)-6-methylpiperidin-3-ol

InChI

InChI=1S/C10H22N2O/c1-8-4-5-10(13,7-12-8)9(2,3)6-11/h8,12-13H,4-7,11H2,1-3H3

InChI Key

ODDHBHDPRRDDEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(C(C)(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.